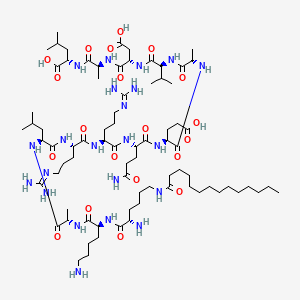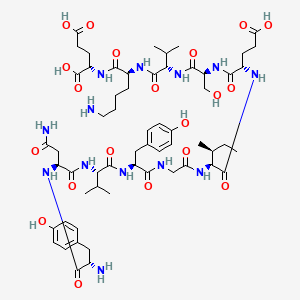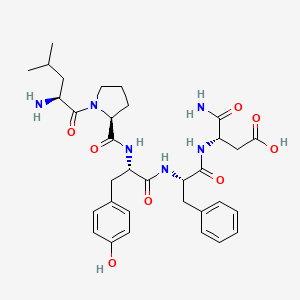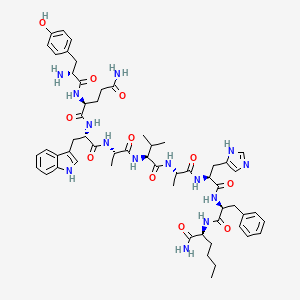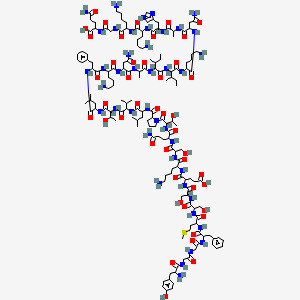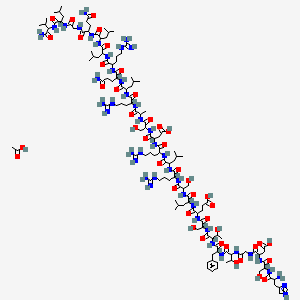
Secretin acetate
Overview
Description
Secretin, porcine, also known as porcine secretin acetate, is a peptide hormone composed of 27 amino acids. It is primarily involved in the regulation of water homeostasis throughout the body and influences the environment of the duodenum by regulating secretions in the stomach, pancreas, and liver. Secretin was the first hormone to be identified and is used in various diagnostic tests to assess pancreatic function and other gastrointestinal disorders .
Mechanism of Action
Target of Action
Secretin, porcine, also known as Secretin acetate, is a secretin hormone that primarily targets the pancreas . It acts on pancreatic acinar cells and ductal epithelial cells . These cells have secretin receptors in their plasma membrane . The hormone is used to stimulate pancreatic or gastric secretions to aid in the diagnosis of exocrine pancreas dysfunction, gastrinoma, and abnormalities in the bile and pancreatic ducts .
Mode of Action
Secretin, porcine interacts with its targets by binding to secretin receptors on pancreatic duct cells . This binding stimulates the production of bicarbonate-rich fluid . Secretin helps regulate the pH of the duodenum by inhibiting the secretion of gastric acid from the parietal cells of the stomach and stimulating the production of bicarbonate from the ductal cells of the pancreas .
Biochemical Pathways
The activation of secretin receptors by binding with secretin stimulates adenylate cyclase, leading to the conversion of ATP to cAMP . This is the second messenger influencing cell functions . Secretin also stimulates the secretion of bicarbonate and water by cholangiocytes in the bile duct, protecting it from bile acids by controlling the pH and promoting the flow in the duct .
Pharmacokinetics
It is known that the therapeutic efficacy of secretin, porcine can be decreased when used in combination with certain drugs like aclidinium, amantadine, and amitriptyline .
Result of Action
The molecular and cellular effects of Secretin, porcine’s action include the stimulation of pancreatic and gastric secretions . This aids in the diagnosis of pancreatic exocrine dysfunction and gastrinoma . It also results in the creation of a more neutral (pH 6 to 8) environment in the duodenum, which is essential for digestion .
Action Environment
The secretion of Secretin is mainly stimulated by gastric acid entering the duodenal lumen . Once secreted, Secretin creates a more neutral environment in the duodenum, which is essential for digestion . Environmental factors such as the presence of gastric acid and the pH level in the duodenum can influence the action, efficacy, and stability of Secretin .
Biochemical Analysis
Biochemical Properties
Secretin, porcine plays a crucial role in biochemical reactions. It stimulates the secretion of bicarbonate-rich pancreatic fluid . This hormone interacts with a single 7 transmembrane spanning G-protein coupled receptor (GPCR), the secretin receptor (SCTR) . The unusually high number of serine, leucine, and arginine residues in Secretin has precluded the use of oligonucleotides to screen cDNA libraries to isolate a Secretin cDNA .
Cellular Effects
Secretin, porcine has significant effects on various types of cells and cellular processes. It influences cell function by regulating secretions in the stomach, pancreas, and liver . It also inhibits the secretion of gastrin, which triggers the initial release of hydrochloric acid into the stomach . Furthermore, it has been found to modulate neuron activity in region/cell-specific manners .
Molecular Mechanism
The molecular mechanism of Secretin, porcine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Secretin mediates its biological effects via the Secretin receptor (SCTR), a G-protein coupled receptor . Experimental addition of Secretin triggers a pronounced activation of urinary HCO3− excretion, which is fully dependent on key functional proteins of the B-IC, namely apical pendrin and CFTR and the basolateral SCTR .
Temporal Effects in Laboratory Settings
The effects of Secretin, porcine change over time in laboratory settings. Both Secretin and its receptor display age-dependent expression patterns, with peak levels at the early postnatal phase (before P7) in most of the brain regions examined
Metabolic Pathways
Secretin, porcine is involved in several metabolic pathways. It stimulates pancreatic and Brunner’s gland secretion of bicarbonate and water, which creates a more neutral (pH 6 to 8) environment, essential for digestion . This neutralization of pH in the duodenum optimizes the function of pancreatic amylase and lipase .
Subcellular Localization
Secretin and its receptor are prominently distributed in posterior pituitary (pars nervosa) and in magnocellular neurons of hypothalamic SON and PVN
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of secretin, porcine, involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each amino acid being coupled to the growing peptide chain. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Industrial Production Methods
Industrial production of secretin, porcine, follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and resins. The synthesized peptide is then subjected to rigorous purification and quality control measures to ensure consistency and efficacy. The final product is lyophilized and stored under specific conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Secretin, porcine, primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions. it can be modified through chemical reactions to enhance its stability or activity.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
Protecting Groups: Fluorenylmethyloxycarbonyl (Fmoc), t-Butyloxycarbonyl (Boc)
Cleavage Reagents: Trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS)
Major Products
The primary product of these reactions is the peptide hormone secretin, porcine, which is used in various diagnostic and therapeutic applications .
Scientific Research Applications
Chemistry
In chemistry, secretin, porcine, is used as a model peptide for studying peptide synthesis and purification techniques. It serves as a benchmark for developing new methods in peptide chemistry.
Biology
In biological research, secretin, porcine, is used to study the regulation of gastrointestinal secretions and water homeostasis. It helps in understanding the physiological roles of peptide hormones and their interactions with receptors.
Medicine
Medically, secretin, porcine, is used in diagnostic tests to assess pancreatic exocrine function and to diagnose conditions such as gastrinoma and pancreatic duct abnormalities. It stimulates the secretion of bicarbonate-rich fluid from the pancreas, which is measured to evaluate pancreatic function .
Industry
In the pharmaceutical industry, secretin, porcine, is used in the development of diagnostic agents and therapeutic formulations. It is also employed in research and development to study the pharmacokinetics and pharmacodynamics of peptide hormones .
Comparison with Similar Compounds
Similar Compounds
Human Secretin: Similar in structure and function to porcine secretin but with slight differences in amino acid sequence.
Synthetic Secretin: Chemically synthesized versions of secretin, either porcine or human, used interchangeably in research and diagnostics.
Cholecystokinin: Another gastrointestinal hormone that works synergistically with secretin to regulate digestive processes.
Uniqueness
Secretin, porcine, is unique due to its specific amino acid sequence and its ability to stimulate pancreatic bicarbonate secretion effectively. It is often preferred in diagnostic tests due to its high efficacy and reliability in stimulating pancreatic secretions .
Properties
IUPAC Name |
acetic acid;5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-amino-1-[[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C130H220N44O41.C2H4O2/c1-59(2)41-79(119(208)173-99(65(13)14)102(134)191)152-94(183)52-148-105(194)76(31-34-92(132)181)157-114(203)82(44-62(7)8)164-116(205)83(45-63(9)10)162-108(197)73(28-22-38-145-128(137)138)154-111(200)77(32-35-93(133)182)158-115(204)81(43-61(5)6)160-107(196)72(27-21-37-144-127(135)136)153-103(192)66(15)151-121(210)88(54-175)169-118(207)87(50-98(189)190)166-110(199)74(29-23-39-146-129(139)140)155-113(202)80(42-60(3)4)161-109(198)75(30-24-40-147-130(141)142)156-122(211)90(56-177)170-117(206)84(46-64(11)12)163-112(201)78(33-36-96(185)186)159-123(212)91(57-178)171-126(215)101(68(17)180)174-120(209)85(47-69-25-19-18-20-26-69)167-125(214)100(67(16)179)172-95(184)53-149-106(195)86(49-97(187)188)165-124(213)89(55-176)168-104(193)71(131)48-70-51-143-58-150-70;1-2(3)4/h18-20,25-26,51,58-68,71-91,99-101,175-180H,21-24,27-50,52-57,131H2,1-17H3,(H2,132,181)(H2,133,182)(H2,134,191)(H,143,150)(H,148,194)(H,149,195)(H,151,210)(H,152,183)(H,153,192)(H,154,200)(H,155,202)(H,156,211)(H,157,203)(H,158,204)(H,159,212)(H,160,196)(H,161,198)(H,162,197)(H,163,201)(H,164,205)(H,165,213)(H,166,199)(H,167,214)(H,168,193)(H,169,207)(H,170,206)(H,171,215)(H,172,184)(H,173,208)(H,174,209)(H,185,186)(H,187,188)(H,189,190)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)(H4,141,142,147);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFCPAYEMPIQMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C132H224N44O43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694214 | |
| Record name | Acetic acid--histidylseryl-alpha-aspartylglycylthreonylphenylalanylthreonylseryl-alpha-glutamylleucylserylarginylleucylarginyl-alpha-aspartylserylalanylarginylleucylglutaminylarginylleucylleucylglutaminylglycylleucylvalinamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3115.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10813-74-8 | |
| Record name | Acetic acid--histidylseryl-alpha-aspartylglycylthreonylphenylalanylthreonylseryl-alpha-glutamylleucylserylarginylleucylarginyl-alpha-aspartylserylalanylarginylleucylglutaminylarginylleucylleucylglutaminylglycylleucylvalinamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary finding of the research paper "Effect of secretin and inhibitors of HCO3−/H+ transport on the membrane voltage of rat pancreatic duct cells"?
A1: While the provided abstract doesn't detail the specific findings, it highlights the paper's focus on understanding how secretin influences the electrical properties of rat pancreatic duct cells. [] The research likely investigates the interaction between secretin and ion transport mechanisms (specifically HCO3−/H+ transport) that contribute to changes in the membrane voltage of these cells. This suggests a potential role of secretin in regulating pancreatic duct cell function, possibly influencing fluid and electrolyte secretion in the pancreas.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






